3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid
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Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Activity
The synthetic pathway involving derivatives similar to 3-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)propanoic acid has shown significant antimicrobial and antifungal properties. Studies demonstrate that compounds synthesized with structures analogous to this chemical have been effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. These findings suggest potential applications in developing new antimicrobial and antifungal agents, highlighting the chemical's relevance in pharmaceutical research aimed at addressing resistant microbial strains (K. Sujatha, Shilpa, R. Gani, 2019).
Enzyme Inhibition for Therapeutic Applications
Another significant application lies in the compound's role in enzyme inhibition, particularly in its potential as a urease inhibitor. This activity is crucial for developing treatments for diseases where enzyme regulation plays a pivotal role, such as specific cancers or metabolic disorders. Research into derivatives structurally related to this compound has revealed potent urease inhibiting properties, suggesting a pathway for drug discovery in therapeutic areas requiring enzyme modulation (M. Nazir et al., 2018).
Antitubercular Agents
The compound's derivatives have also been explored for their antitubercular properties. The synthesis and testing of related compounds have shown promising antibacterial, antifungal, and specifically antitubercular activities against various microorganisms. This research avenue is particularly relevant in the context of increasing resistance to conventional antitubercular drugs, indicating the potential of these compounds in contributing to the development of new antitubercular therapies (R. Patel et al., 2006).
Antiviral Activities
Compounds synthesized from pathways involving this compound have shown some degree of antiviral activity, specifically against the tobacco mosaic virus. This suggests potential applications in the development of antiviral agents, an area of ongoing need given the emergence of new viral pathogens. The structural specificity and activity of these compounds underscore the importance of further research into their antiviral properties and mechanisms of action (Zhuo Chen et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have also been associated with a wide range of biological activities .
Mode of Action
Similar compounds, such as indole derivatives, have been reported to interact with their targets in various ways, leading to a range of biological activities . Thiazole derivatives have also been associated with a variety of biological activities .
Biochemical Pathways
Compounds with similar structures, such as indole and thiazole derivatives, have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds, such as indole and thiazole derivatives, have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
3-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-8-1-3-9(4-2-8)15-12(20)17-13-16-10(7-21-13)5-6-11(18)19/h1-4,7H,5-6H2,(H,18,19)(H2,15,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDFRIKWZIMIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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